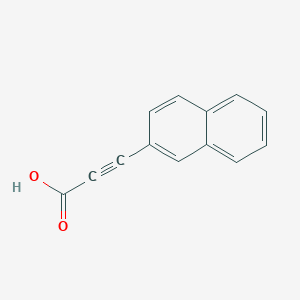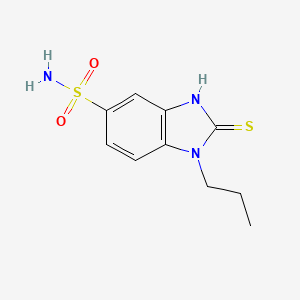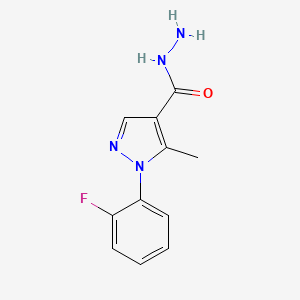
1-Ethynyl-4-(trifluoromethyl)benzene
概述
描述
1-Ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5F3. It is a colorless to light yellow liquid that is sensitive to light and heat . This compound is known for its trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties.
准备方法
1-Ethynyl-4-(trifluoromethyl)benzene can be synthesized through various methods. One common synthetic route involves the trifluoromethylation of ethynylbenzene derivatives. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
化学反应分析
1-Ethynyl-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-Ethynyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with unique properties, such as electronic devices and coatings
作用机制
The mechanism of action of 1-Ethynyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its ethynyl and trifluoromethyl groups. These interactions can lead to various chemical transformations, such as the formation of new bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
1-Ethynyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Ethenyl-4-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
These compounds share the trifluoromethyl group attached to a benzene ring but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical properties and reactivity, making this compound unique in its applications and behavior .
属性
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBMZQCDBHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402209 | |
| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-31-7 | |
| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-Ethynyl-4-(trifluoromethyl)benzene be used for surface modification?
A1: this compound can be covalently attached to azide-modified surfaces via "click" chemistry. [] This reaction exploits the high reactivity and selectivity of the azide group towards alkynes, forming a stable 1,2,3-triazole linkage. This approach has been successfully used to modify graphitic surfaces, achieving a surface coverage of approximately 2 × 1013 molecules/cm2 for both the azide and the resulting triazole. [] This methodology holds promise for applications in material science, biosensing, and surface functionalization.
Q2: Does the structure of this compound impact its function in material applications?
A2: Yes, the presence of the alkynyl group in this compound allows it to act as a monomer or diluent in polymer network liquid crystal (PNLC) systems. [] While the alkynyl group can participate in polymerization, its reactivity is lower than that of alkenyl groups. This property allows for fine-tuning of the PNLC properties. When used as a monomer (1 wt%) with 5 wt% total polymer content, this compound significantly reduced the operating voltage of PNLCs by 63.1% and hysteresis to 0.18 V. [] Similarly, as a diluent at 1 wt% with 5 wt% RM257, it reduced operating voltage by 51.5% and hysteresis to 0.38 V. [] This demonstrates the potential of this compound for optimizing the performance of PNLC devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
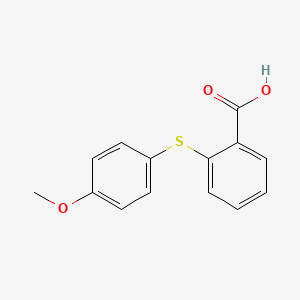
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
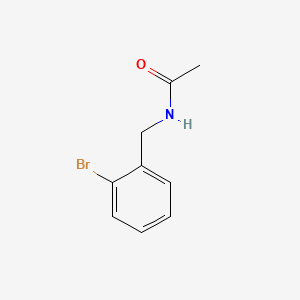

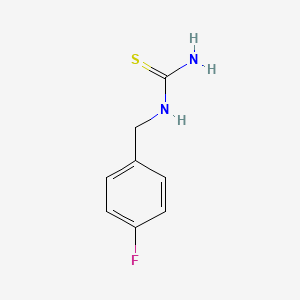
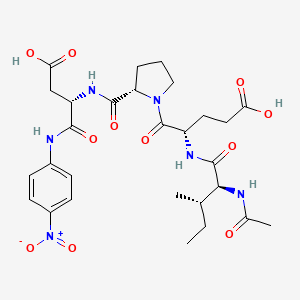


![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)
